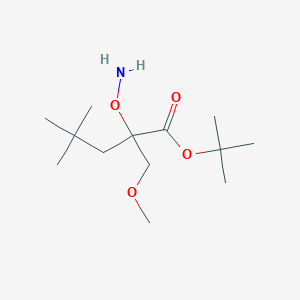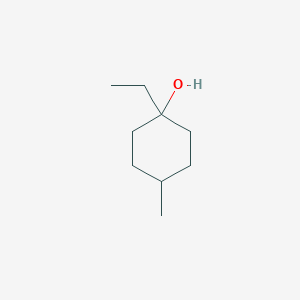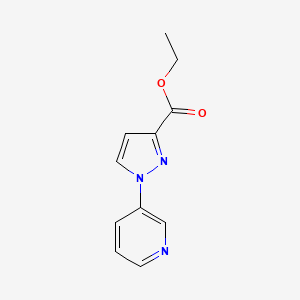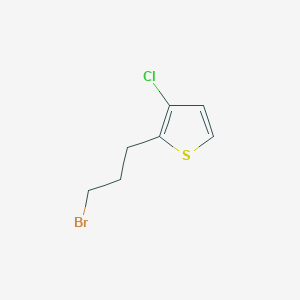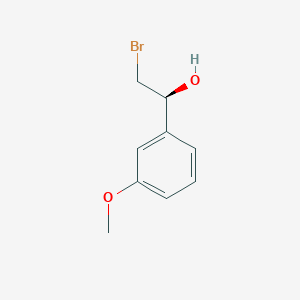
(1S)-2-bromo-1-(3-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol typically involves the bromination of 1-(3-methoxyphenyl)ethanol. One common method is to react 1-(3-methoxyphenyl)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or ether.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(3-methoxyphenyl)ethanol or its derivatives.
Oxidation: Formation of 3-methoxyacetophenone or 3-methoxybenzaldehyde.
Reduction: Formation of 1-(3-methoxyphenyl)ethanol or 3-methoxyphenylethane.
科学的研究の応用
Chemistry
In chemistry, (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the production of enantiomerically pure substances.
Biology
In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine
In medicinal chemistry, (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
1-(3-methoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-bromo-1-phenylethanol: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.
3-methoxybenzyl alcohol: Different position of the hydroxyl group, leading to different reactivity and applications.
Uniqueness
(1S)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties. Its chiral nature also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral interactions in biological systems.
特性
分子式 |
C9H11BrO2 |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
(1S)-2-bromo-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1 |
InChIキー |
MHSXJMCQZFZDPK-SECBINFHSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@@H](CBr)O |
正規SMILES |
COC1=CC=CC(=C1)C(CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



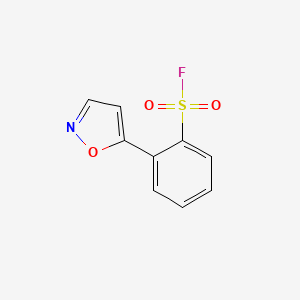
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
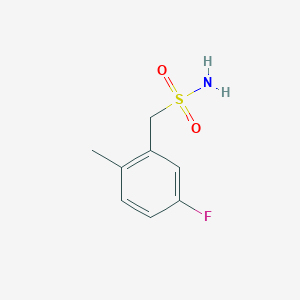
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)
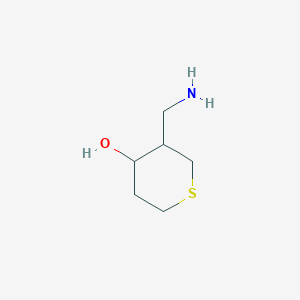

![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
